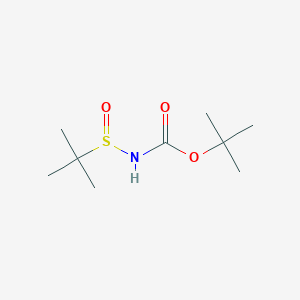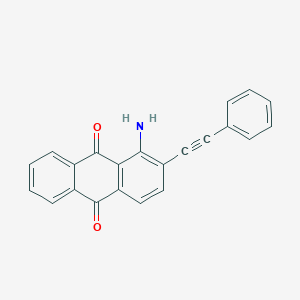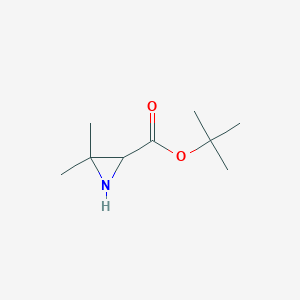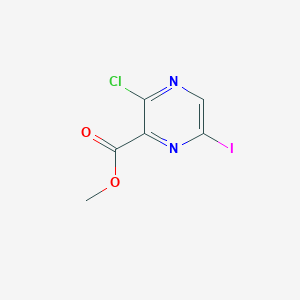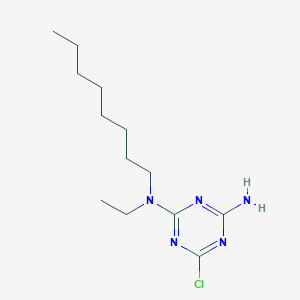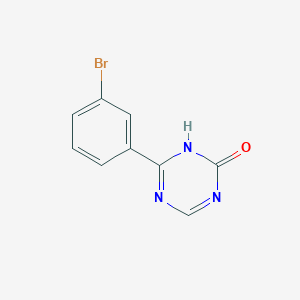
n-(9-Bromo-9h-fluoren-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Bromo-9H-fluoren-2-yl)formamide is a chemical compound with the molecular formula C14H10BrNO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 9th position and a formamide group at the 2nd position of the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Bromo-9H-fluoren-2-yl)formamide typically involves the bromination of fluorene followed by formylation. One common method is as follows:
Bromination: Fluorene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromine atom at the 9th position, forming 9-bromo-fluorene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(9-Bromo-9H-fluoren-2-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives with reduced functional groups.
Hydrolysis: 9-bromo-2-fluorenecarboxylic acid.
Aplicaciones Científicas De Investigación
N-(9-Bromo-9H-fluoren-2-yl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(9-Bromo-9H-fluoren-2-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
9-Bromo-9H-fluorene: Lacks the formamide group, making it less reactive in certain contexts.
9-Fluorenylmethoxycarbonyl derivatives: Used in peptide synthesis but have different functional groups and applications.
2-Bromo-9-fluorenone: Contains a ketone group instead of a formamide group, leading to different reactivity.
Uniqueness
N-(9-Bromo-9H-fluoren-2-yl)formamide is unique due to the presence of both a bromine atom and a formamide group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
6344-56-5 |
|---|---|
Fórmula molecular |
C14H10BrNO |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
N-(9-bromo-9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H10BrNO/c15-14-12-4-2-1-3-10(12)11-6-5-9(16-8-17)7-13(11)14/h1-8,14H,(H,16,17) |
Clave InChI |
XJZMVJZINHACTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)NC=O)C(C2=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


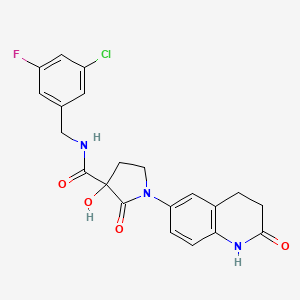
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
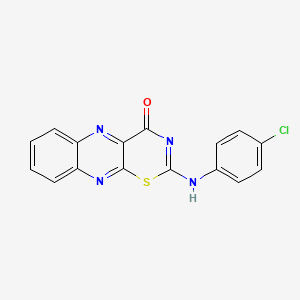


![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)
